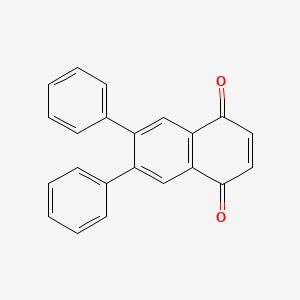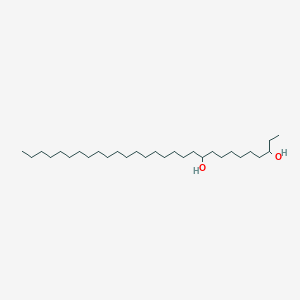
Nonacosane-3,10-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonacosane-3,10-diol is a long-chain alkanediol, specifically a secondary alcohol, with the molecular formula C29H60O2. It is a naturally occurring compound found in the waxes of various plant species. This compound is known for its role in forming epicuticular wax crystals on plant surfaces, contributing to the hydrophobic properties of the cuticle.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nonacosane-3,10-diol can be synthesized through regio-specific hydroxylation reactions of nonacosane-10-ol. These reactions are typically catalyzed by P450-dependent monooxygenases, which introduce hydroxyl groups at specific positions on the carbon chain . The synthetic process involves the following steps:
Hydroxylation: Nonacosane-10-ol undergoes hydroxylation to form this compound.
Purification: The product is purified using techniques such as thin-layer chromatography (TLC) to isolate the desired diol fraction.
Industrial Production Methods
Industrial production of this compound involves the extraction of plant-derived waxes followed by chemical modification. The waxes are subjected to hydroxylation reactions under controlled conditions to produce the diol. The process is optimized for yield and purity, ensuring the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Nonacosane-3,10-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form nonacosane.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products
Oxidation: Nonacosane-3,10-dione or nonacosanoic acid.
Reduction: Nonacosane.
Substitution: Various substituted nonacosane derivatives depending on the reagents used.
Applications De Recherche Scientifique
Mécanisme D'action
Nonacosane-3,10-diol exerts its effects primarily through its hydrophobic properties. In plants, it forms part of the epicuticular wax layer, which reduces water loss and provides a barrier against pathogens. The compound’s hydroxyl groups allow it to interact with other molecules, forming stable structures that contribute to the integrity of the wax layer .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nonacosane-10-ol: Another long-chain alkanediol found in plant waxes.
Nonacosane-4,10-diol: Similar structure with hydroxyl groups at different positions.
Nonacosane-5,10-diol: Another isomer with hydroxyl groups at the 5th and 10th positions.
Uniqueness
Nonacosane-3,10-diol is unique due to its specific hydroxylation pattern, which influences its physical properties and interactions with other molecules. This specificity makes it particularly effective in forming stable wax structures on plant surfaces, contributing to its unique role in plant biology .
Propriétés
Numéro CAS |
167769-12-2 |
|---|---|
Formule moléculaire |
C29H60O2 |
Poids moléculaire |
440.8 g/mol |
Nom IUPAC |
nonacosane-3,10-diol |
InChI |
InChI=1S/C29H60O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-26-29(31)27-24-21-20-22-25-28(30)4-2/h28-31H,3-27H2,1-2H3 |
Clé InChI |
AZCAOVQLYUGFIV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCC(CCCCCCC(CC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


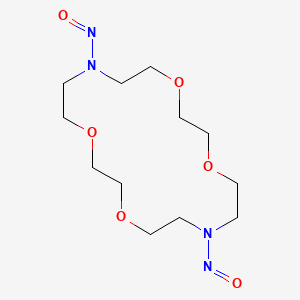
![N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-4-methoxybenzamide](/img/structure/B14252018.png)
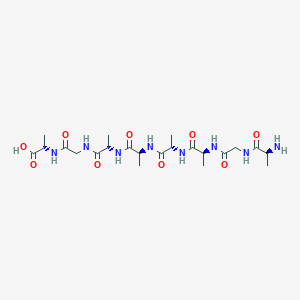
![7-Oxabicyclo[4.1.0]heptane, 1,3,3-trimethyl-2-methylene-](/img/structure/B14252038.png)
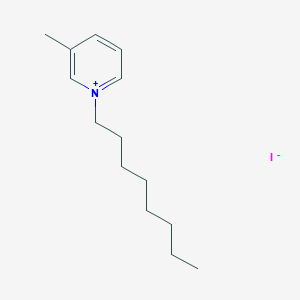
![Benzaldehyde, 3,4-bis[2-(2-hydroxyethoxy)ethoxy]-](/img/structure/B14252053.png)
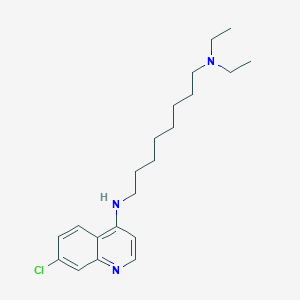
![Methanone, (4-methylphenyl)[1-(3-quinolinylmethyl)-1H-pyrrol-3-yl]-](/img/structure/B14252061.png)
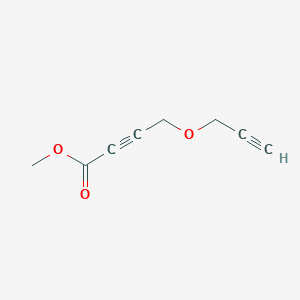
![5-({4-[(2S,4S)-4-Hydroxy-2-methyloxan-4-yl]thiophen-2-yl}sulfanyl)-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B14252076.png)
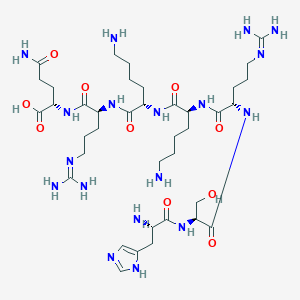
![5-Nitro-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]pyridine](/img/structure/B14252080.png)
![(2R)-2-Ethynyl-2-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14252092.png)
